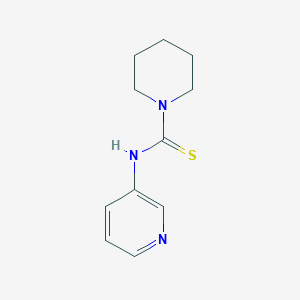

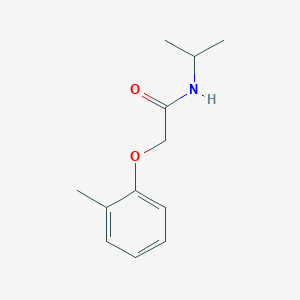

![molecular formula C12H12N4S2 B5526574 5-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3-thiol](/img/structure/B5526574.png)

5-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of tetrahydrobenzothienotriazolopyrimidine derivatives involves multi-step chemical reactions. These derivatives, including the closely related 3-substituted-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidines, are synthesized through a series of reactions that may involve the formation of substituted amino, methylidenehydrazino, and disubstituted pyrazol-1-yl derivatives (Soliman et al., 2009).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of a benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine core. This complex structure contributes to the compound's unique chemical properties and reactivity. The exact arrangement of atoms and functional groups within this framework can be elucidated through spectroscopic methods such as NMR and X-ray crystallography. For closely related compounds, structural analyses provide insights into their chemical behavior and potential applications (Oganisyan et al., 2001).

Scientific Research Applications

Synthesis and Structural Analysis

- The synthesis and interconversion of isomeric triazolothienopyrimidines, including compounds similar to the one , have been explored. These compounds are found to undergo Dimroth rearrangement under basic conditions, with the crystal structure of related compounds confirmed by X-ray analysis (A. Hamed et al., 2008).

- Another study focused on the synthesis, crystal and molecular structures, and DFT calculated structures of three tetrahydrobenzothienopyrimidine derivatives. This research provides insights into the influence of substituents and crystal packing on the aromaticity of fused heterocyclic rings (K. Gajda et al., 2015).

Biological Activities

- Various thienopyrimidine derivatives, including triazolothienopyrimidines, have been synthesized and evaluated for their antimicrobial activities. Some compounds have shown promising antibacterial and antifungal activities (Nitinkumar S. Shetty et al., 2009).

Applications in Medicinal Chemistry

- A series of 4-benzyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidines was synthesized, motivated by the anticancer activity of related compounds. The cytotoxic activity of some of these compounds was evaluated against human cancer cell lines, revealing potential as anticancer agents (S. Botros et al., 2017).

Chemical Reactions and Mechanisms

- The Dimroth rearrangement process was studied, which is relevant for understanding the chemical behavior of triazolothienopyrimidines under various conditions (A. Hamed et al., 2008).

properties

IUPAC Name |

7-methyl-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,7,11(16)-tetraene-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4S2/c1-6-13-11-9(10-14-15-12(17)16(6)10)7-4-2-3-5-8(7)18-11/h2-5H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVKYVKUHLSBCQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C3=C(S2)CCCC3)C4=NNC(=S)N14 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R*,5R*)-6-[5-(hydroxymethyl)-2-furoyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5526492.png)

![rel-(1R,3S)-3-(2-aminoethoxy)-7-(2,3-difluoro-6-methoxybenzyl)-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5526514.png)

![N-{(3S*,4R*)-4-isopropyl-1-[(2-methyl-1H-benzimidazol-5-yl)carbonyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5526581.png)

![2-methoxy-4-(2-{[phenyl(phenylsulfonyl)amino]acetyl}carbonohydrazonoyl)phenyl methyl carbonate](/img/structure/B5526600.png)

![4-(4-methyl-1-piperazinyl)-6-[4-(2-naphthoyl)-1-piperazinyl]pyrimidine](/img/structure/B5526602.png)

![1-[2-(cycloheptylamino)-2-oxoethyl]-3-(2-methoxyethyl)-3-piperidinecarboxylic acid](/img/structure/B5526607.png)

![N-[4-(2-furoylamino)phenyl]-2-pyrazinecarboxamide](/img/structure/B5526613.png)

![3-chloro-N-[cyclopropyl(1-methyl-1H-imidazol-2-yl)methyl]-4-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B5526625.png)